Perfluoro-3-methoxypropanoic acid

Overview

Description

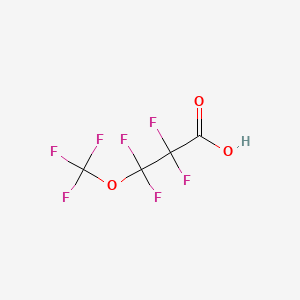

Perfluoro-3-methoxypropanoic acid (PFMPA; CAS RN 377-73-1) is a short-chain perfluoroalkyl ether carboxylic acid (PFECA) with the molecular formula C₄HF₇O₃ and a molecular weight of 230.04 g/mol . Its structure features a trifluoromethoxy (-OCF₃) group branching from a tetrafluorinated propanoic acid backbone, as illustrated by its SMILES notation: OC(=O)C(F)(F)C(F)(F)OC(F)(F)F . PFMPA is classified as a "substitute" for legacy per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), due to industrial shifts toward shorter-chain and ether-containing alternatives . It is included in routine environmental monitoring programs in the U.S., particularly for drinking water, and is regulated under methods like EPA 533 and UCMR5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-3-methoxypropanoic acid typically involves the fluorination of organic precursors under controlled conditions. One common method includes the reaction of 3-methoxypropanoic acid with fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of fluorinating agents .

Chemical Reactions Analysis

Thermal Decomposition Mechanisms

PFMOPrA undergoes thermal decomposition via C–O and C–C bond cleavage , producing shorter-chain perfluorocarboxylic acids (PFCAs) and radicals. Key findings include:

-

Primary Pathway :

C–O ether bond cleavage adjacent to the carboxyl group generates trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPeA) . Computational studies (M06-2X/Def2-TZVP level) show bond dissociation energies (BDEs) for PFMOPrA’s α-C–O bond average ~70 kcal/mol , lower than non-ether PFCAs . -

Secondary Pathway :

Radical recombination forms intermediates such as perfluorobutanoic acid (PFBA) .

| Thermal Decomposition Products | Conditions | Key References |

|---|---|---|

| TFA, PFPeA | 200–400°C, inert atmosphere | |

| PFBA, radicals (e.g., ·CF₃) | High-temperature pyrolysis |

Photodegradation and Advanced Oxidation/Reduction

PFMOPrA reacts under UV/sulfite systems , with degradation efficiency dependent on pH and sulfite concentration :

- Mechanism :

- Reductive Defluorination : Sulfite radicals (SO₃⁻·) abstract fluorine atoms, yielding shorter-chain products.

- Oxidative Pathways : Hydroxyl radicals (·OH) attack the ether linkage, forming carboxylic acid derivatives.

| Reaction Conditions | Degradation Efficiency | Key Products |

|---|---|---|

| pH 12, 10 mM Na₂SO₃ | >80% defluorination in 4h | TFA, CO₂, F⁻ |

| pH 9.5, 5 mM Na₂SO₃ | 50–60% defluorination in 6h | PFPeA, intermediates |

Quantum chemical simulations indicate that ether oxygen atoms reduce electron density , making PFMOPrA less reactive than non-ether PFCAs (e.g., PFHxA) under identical conditions .

Environmental Reactivity and Persistence

- Hydrolysis : PFMOPrA resists hydrolysis due to strong C–F bonds (BDE ~116 kcal/mol) . No hydrolysis products detected in aqueous solutions at 25°C over 30 days .

- Adsorption : Exhibits low affinity for powdered activated carbon (PAC), with <40% removal at 100 mg/L PAC due to reduced hydrophobicity (log K<sub>ow</sub> = 3.15) .

- Oxidation : Ozonation and chlorine disinfection show negligible degradation, with potential for precursor oxidation (e.g., forming PFPeA) .

Radical-Mediated Reactions

Thermal and photolytic processes generate fluorinated radicals (e.g., ·CF₃, ·CF₂COOH), which recombine to form stable intermediates . For example:

Comparative Reactivity with Other PFAS

| Property | PFMOPrA | PFOA | PFBA |

|---|---|---|---|

| C–O BDE (kcal/mol) | 70 | N/A | N/A |

| Defluorination efficiency | 80% | 45% | 60% |

| Adsorption on PAC (%) | 35 | 85 | 50 |

Scientific Research Applications

Chemical Properties and Structure

Perfluoro-3-methoxypropanoic acid is characterized by its fully fluorinated carbon chain, which imparts high stability and resistance to degradation. Its molecular formula is , and it features a methoxy group that enhances its solubility in organic solvents. This unique structure makes it suitable for various applications, particularly in the synthesis of fluoropolymers.

Contaminant Monitoring and Remediation

This compound has been identified as a contaminant in wastewater and has been studied for its persistence in the environment. Its detection is crucial for assessing the impact of PFAS on ecosystems. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to quantify PF4OPeA in environmental samples .

Soil and Water Sampling

Recent studies have included the use of this compound in soil and water sampling protocols to monitor PFAS contamination levels. For example, sampling plans have been developed to analyze surface soil samples for various contaminants, including PFAS compounds . These efforts are essential for understanding the distribution and fate of PFAS in contaminated sites.

Health Risk Assessment

Research has focused on the toxicological effects of this compound through animal studies. A significant study involved administering varying doses to Sprague Dawley rats and analyzing gene expression changes across multiple tissues, including liver, kidney, and heart . The results indicated differential gene expression linked to exposure levels, which aids in understanding potential health risks associated with PF4OPeA.

Dose-Response Relationships

The dose-response relationships established from these studies provide insights into the potential non-cancer health effects of this compound. The estimated tolerable reference value (TRV) derived from transcriptomic data suggests a daily oral dose threshold that may pose minimal risk to human health . This information is vital for regulatory agencies assessing safety standards for PFAS exposure.

Polymer Synthesis

This compound is utilized in the polymerization of fluoropolymers under specific conditions (temperatures above 280°C). It serves as a processing aid in the production of materials with superior chemical resistance and thermal stability . This application is particularly relevant for manufacturing non-stick coatings and other advanced materials used across industries.

Semiconductor Manufacturing

In semiconductor fabrication, this compound has been explored as a potential material due to its unique properties that enhance manufacturing processes . Its role in etching and cleaning processes highlights its importance in producing high-purity semiconductor devices.

Summary of Case Studies

| Study Focus | Description | Findings |

|---|---|---|

| Toxicological Assessment | Administered PF4OPeA to rats | Identified gene expression changes across multiple tissues |

| Environmental Monitoring | Analyzed soil and water samples | Detected PFAS contamination levels; established monitoring protocols |

| Polymer Synthesis | Studied polymerization processes | Demonstrated effectiveness as a processing aid at high temperatures |

Mechanism of Action

The mechanism by which perfluoro-3-methoxypropanoic acid exerts its effects involves interactions with cellular components. It can bind to proteins and disrupt normal cellular functions. The compound is known to activate specific molecular pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs). These interactions can lead to changes in gene expression and cellular metabolism .

Comparison with Similar Compounds

Structural and Chemical Properties

PFMPA belongs to the PFECA subclass, which includes ether-linked fluorinated carboxylic acids. Key analogs and their distinguishing features are summarized below:

| Compound | Molecular Formula | Chain Length | Ether Group Position | Key Structural Feature |

|---|---|---|---|---|

| PFMPA | C₄HF₇O₃ | C4 | 3-methoxy | Trifluoromethoxy branch at C3 |

| PFMBA (Perfluoro-4-methoxybutanoic acid) | C₅HF₉O₃ | C5 | 4-methoxy | Trifluoromethoxy branch at C4 |

| GenX (HPFO-DA) | C₆HF₁₁O₃ | C6 | Dimer oxide | Hexafluoropropylene oxide dimer structure |

| NFDHA (Nonafluoro-3,6-dioxaheptanoic acid) | C₅HF₉O₄ | C5 | 3,6-dioxa | Two ether oxygen atoms in backbone |

| PFOA (Perfluorooctanoic acid) | C₈HF₁₅O₂ | C8 | None | Linear perfluorinated chain |

Key Observations :

- Unlike GenX (C6), PFMPA’s shorter chain (C4) may reduce persistence but increase solubility in water .

Toxicity and Health Impacts

Toxicity Reference Values (TRVs) and Regulatory Benchmarks

| Compound | Chronic RfD (mg/kg-day) | TRV (mg/kg-day) | Key Endpoints |

|---|---|---|---|

| PFMPA | Not established | 0.0001 | Liver toxicity, developmental effects |

| GenX | 0.000003 | Not available | Hepatocellular hypertrophy, immune suppression |

| PFPrA (Perfluoropropanoic acid) | 0.0005 | Not available | Thyroid disruption |

| PFBS (Perfluorobutanesulfonic acid) | 0.0003 | Not available | Kidney and reproductive effects |

Sources :

- PFMPA’s TRV (~0.0001 mg/kg-day) is 5× lower than PFPrA’s chronic RfD and 30× higher than GenX’s, indicating intermediate toxicity among short-chain PFAS .

- EPA transcriptomic data associate PFMPA with hepatic stress pathways, similar to legacy PFAS but with distinct gene expression profiles .

Environmental Occurrence and Persistence

Detection in Environmental Matrices

| Region | Matrix | PFMPA Concentration (Range) | Dominant Co-Contaminants |

|---|---|---|---|

| Southeastern U.S. (NC) | Pine needles, water | 0.5–12.3 ng/g | NVHOS, Nafion byproduct 2 |

| South Africa | Drinking water | PFMOAA, PFMOBA, PFO2HxA | |

| Minnesota (USA) | Industrial effluents | 1.2–15.6 ng/L | 6:2 FTS, PFHxA |

Key Findings :

- In South Africa, PFMPA is categorized as an "emerging" PFAS, with higher prevalence in dry seasons and urbanized regions .

Regulatory and Analytical Considerations

Biological Activity

Perfluoro-3-methoxypropanoic acid (PFMOPrA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activities and implications for human health and the environment. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of PFMOPrA.

PFMOPrA, with the chemical formula C_4H_3F_6O_2, is characterized by a perfluorinated carbon chain and a methoxy group. Its structural features contribute to its unique chemical behavior, particularly its stability and resistance to degradation.

Toxicological Profile

- Developmental Toxicity : Recent studies utilizing zebrafish models have indicated that PFMOPrA may exhibit developmental toxicity. In a screening of various PFAS compounds, PFMOPrA was included in assessments that evaluated mortality, hatching success, and morphological abnormalities in embryos. While specific data on PFMOPrA's potency were not highlighted, it was grouped with other PFAS known for developmental impacts .

- Immunotoxicity : PFMOPrA has been implicated in immunotoxic effects similar to other PFAS. Studies have shown that exposure to PFAS can lead to alterations in immune responses, including reduced antibody production and impaired immune system function . This is particularly concerning during critical developmental windows.

- Endocrine Disruption : There is evidence suggesting that PFMOPrA may disrupt endocrine functions. Exposure to various PFAS has been associated with hormonal imbalances and reproductive issues in animal models .

Animal Studies

- EPA Transcriptomic Assessment : A study conducted by the EPA assessed gene expression changes in rats exposed to PFMOPrA over five days. The results indicated significant transcriptional changes across multiple tissues, with the female uterus showing the most pronounced effects related to cell motility regulation . The benchmark dose (BMD) for adverse effects was established at 0.872 mg/kg-day.

- Short-Term Dosing Studies : Research involving short-term dosing of rats revealed measurable concentrations of PFMOPrA in plasma, indicating systemic absorption and potential bioaccumulation . The study aimed to understand the internal dose levels that could lead to adverse biological outcomes.

Metabolism and Clearance

The metabolic pathways of PFMOPrA are critical for understanding its biological activity. Research indicates that PFMOPrA undergoes limited biotransformation, which may enhance its persistence in biological systems . The hepatic clearance rates were evaluated, revealing that PFMOPrA exhibited lower clearance compared to other more volatile PFAS compounds.

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Developmental Toxicity | Potentially toxic as indicated by zebrafish studies; specific potency remains under investigation. |

| Immunotoxicity | Alters immune responses; linked to reduced antibody production and increased infection susceptibility. |

| Endocrine Disruption | Evidence suggests potential hormonal disruptions similar to other PFAS compounds. |

| Metabolism | Limited biotransformation; persistent in biological systems with low hepatic clearance rates. |

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMOOYNBDLMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2COOH, C4HF7O3 | |

| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191136 | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-73-1 | |

| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.